(2E)-N-(5-chloro-2-methoxyphenyl)-3-(2-nitrophenyl)prop-2-enamide
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Overview
Description
(2E)-N-(5-chloro-2-methoxyphenyl)-3-(2-nitrophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated to a carbon-carbon double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(5-chloro-2-methoxyphenyl)-3-(2-nitrophenyl)prop-2-enamide can be achieved through various synthetic routes. One common method involves the condensation reaction between an appropriate amine and an α,β-unsaturated carbonyl compound. The reaction conditions typically include:
Solvent: Common solvents include ethanol, methanol, or dichloromethane.
Catalyst: Acid or base catalysts such as hydrochloric acid or sodium hydroxide.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(5-chloro-2-methoxyphenyl)-3-(2-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The double bond can be hydrogenated to form a single bond.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of an amine derivative.
Reduction: Formation of a saturated amide.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2E)-N-(5-chloro-2-methoxyphenyl)-3-(2-nitrophenyl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. The presence of the nitro group and the amide linkage can influence its interaction with biological targets.
Medicine
In medicine, derivatives of this compound may be explored for their therapeutic potential. The structural features of the compound can be modified to enhance its pharmacological properties.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (2E)-N-(5-chloro-2-methoxyphenyl)-3-(2-nitrophenyl)prop-2-enamide depends on its specific application. For example, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved can vary based on the compound’s structure and the biological system it interacts with.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-(5-chloro-2-methoxyphenyl)-3-phenylprop-2-enamide: Lacks the nitro group, which can affect its reactivity and biological activity.
(2E)-N-(5-chloro-2-methoxyphenyl)-3-(4-nitrophenyl)prop-2-enamide: Has the nitro group in a different position, which can influence its chemical properties.
Uniqueness
The presence of both the chloro and methoxy groups on one phenyl ring and the nitro group on the other phenyl ring makes (2E)-N-(5-chloro-2-methoxyphenyl)-3-(2-nitrophenyl)prop-2-enamide unique
Properties
IUPAC Name |
(E)-N-(5-chloro-2-methoxyphenyl)-3-(2-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O4/c1-23-15-8-7-12(17)10-13(15)18-16(20)9-6-11-4-2-3-5-14(11)19(21)22/h2-10H,1H3,(H,18,20)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVOCXVZZBGZDT-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C=CC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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